molecular formula C9H5BF4O2 B8099636 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid

3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid

Cat. No.: B8099636
M. Wt: 231.94 g/mol
InChI Key: JAABBTVFYWVLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid typically involves the reaction of 3-fluoro-4-iodophenylboronic acid with 3,3,3-trifluoropropyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. It is also used in the preparation of fluorinated aromatic compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries .

Biology and Medicine

The compound is used in the development of fluorinated drugs and bioactive molecules.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including liquid crystals and polymers. Its ability to form strong carbon-carbon bonds makes it a valuable building block in material science .

Mechanism of Action

The mechanism of action of 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The palladium catalyst facilitates the transfer of the boronic acid group to the aryl or vinyl halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and boronic acid groups in 3-fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)phenylboronic acid makes it unique. This combination allows for versatile reactivity in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling .

Properties

IUPAC Name

[3-fluoro-4-(3,3,3-trifluoroprop-1-ynyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BF4O2/c11-8-5-7(10(15)16)2-1-6(8)3-4-9(12,13)14/h1-2,5,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABBTVFYWVLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#CC(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.